molecular formula C18H29N3O3S B2924946 1-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-3-tert-butylurea CAS No. 898414-91-0

1-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-3-tert-butylurea

Cat. No.: B2924946
CAS No.: 898414-91-0
M. Wt: 367.51
InChI Key: AEZILBXRMJXDTF-UHFFFAOYSA-N
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Description

1-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-3-tert-butylurea is a synthetic compound that features a piperidine ring substituted with a benzenesulfonyl group and a tert-butylurea moiety.

Preparation Methods

The synthesis of 1-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-3-tert-butylurea typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The benzenesulfonyl group is then introduced through sulfonylation reactions, and the tert-butylurea moiety is added via urea formation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity .

Chemical Reactions Analysis

1-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-3-tert-butylurea undergoes several types of chemical reactions, including:

Scientific Research Applications

1-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-3-tert-butylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-3-tert-butylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may play a role in binding to these targets, while the piperidine ring and tert-butylurea moiety contribute to the overall stability and activity of the compound. The exact pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

1-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-3-tert-butylurea can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-3-tert-butylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-18(2,3)20-17(22)19-13-12-15-9-7-8-14-21(15)25(23,24)16-10-5-4-6-11-16/h4-6,10-11,15H,7-9,12-14H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZILBXRMJXDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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